molecular formula C10H7BrO3 B067124 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one CAS No. 161798-25-0

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B067124
CAS RN: 161798-25-0
M. Wt: 255.06 g/mol
InChI Key: XFNVWGFZARBVBT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzonitrile is a laboratory chemical with the CAS number 17201-43-3 . It is used as a reagent in the synthesis of various chemical compounds .


Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their high reactivity. They can undergo various reactions such as nucleophilic substitution, elimination, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, 4-(Bromomethyl)benzonitrile is considered hazardous and may cause skin burns and eye damage .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For bromomethyl compounds, they often act as electrophiles in chemical reactions, reacting with nucleophiles .

Safety and Hazards

Bromomethyl compounds are generally hazardous and should be handled with care. They may cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

4-(bromomethyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVWGFZARBVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167241
Record name 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

CAS RN

161798-25-0
Record name 4-Bromomethyl-7-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOMETHYL-7-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6VKC9ZVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

NaOMe (5.38 mL, 0.5 M, 2.69 mmol) was added slowly under argon to a stirred solution of 4-bromomethyl-7-acetoxycoumarin 6 (0.80 g, 2.69 mmol) in dry methanol (15 mL). The resulting mixture was stirred for 0.5 h. The methanolic solution was acidified with Dowex 50WX8 (H+) resin, filtered, washed with methanol, and evaporated to afford 7 as a white solid (0.68 g, 100%). TLC (hexane/ethyl acetate, 1:3): Rf=0.58. mp 207° C. 1H NMR (CD3OD, 500 MHz) δ 4.66 (s, 2H, CH2), 6.36 (s, 1H, C═CH), 6.73 (d, J=1.5 Hz, 1H), 6.84 (dd, J=1.5, 8.5 Hz, 1H), 7.71 (d, J=8.5 Hz, 1H). 13C NMR (CD3OD, 125 MHz) δ 27.58, 103.80, 111.17, 112.32, 114.37, 127.54, 153.61, 157.23, 163.24, 163.28. ESIMS calcd for C10H8BrO3 [M+H]+ 255.0. Found 255.1.
Name
Quantity
5.38 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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